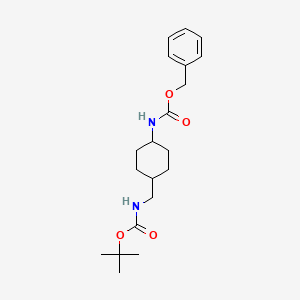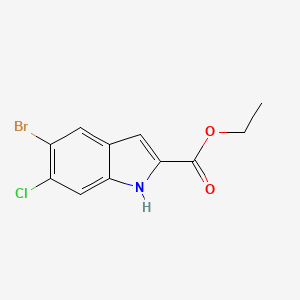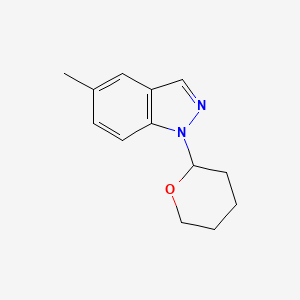
1-Methyl-4-azepanol hcl
Übersicht
Beschreibung
1-Methyl-4-azepanol hcl is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-azepanol hcl is represented by the linear formula C7H16ClNO . The InChI code for this compound is 1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H .Physical And Chemical Properties Analysis
1-Methyl-4-azepanol hcl is a white to yellow solid . It has a molecular weight of 165.66 . The storage temperature is 2-8°C . Unfortunately, the boiling point is not specified . The compound has a density of 0.977 and a boiling point of 205°C .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Pharmacokinetics
1-Methyl-4-azepanol HCl, as a component of azepanone-based cathepsin K inhibitors, demonstrates potential in enzyme inhibition. These inhibitors, with their varied potency and pharmacokinetic properties, are significant for medical research, particularly in the context of bone resorption and related diseases (Yamashita et al., 2006).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectral analysis of 1-Methyl-4-azepanol HCl and related compounds offers insights into their molecular structure. Understanding these parameters is critical for the development of new compounds with specific desired properties (McNab & Monahan, 1990).
Organocatalyzed Synthesis
The compound plays a role in the enantioselective organocatalyzed synthesis of azepane moieties. This innovative approach highlights the compound's importance in synthetic chemistry, particularly in the creation of optically active derivatives (Goudedranche et al., 2014).
Antimicrobial and Anticancer Research
Azepane derivatives, including those related to 1-Methyl-4-azepanol HCl, have been studied for their antimicrobial and anticancer properties. This research is crucial for developing new therapeutic agents for treating infections and cancer (Verma et al., 2015).
Antimycobacterial Activities
Derivatives of azepanes, including those structurally related to 1-Methyl-4-azepanol HCl, have been synthesized and evaluated for their effectiveness against tuberculosis, showcasing the potential of these compounds in developing new antitubercular agents (Medvedeva et al., 2018).
Antichlamydial Agents
Research into erythrodiol C-ring derivatives, related to 1-Methyl-4-azepanol HCl, shows significant activity against Chlamydia trachomatis. This demonstrates the compound's potential role in developing new antibacterial agents (Kazakova et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-methylazepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFECYMZTWTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylazepan-4-ol hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

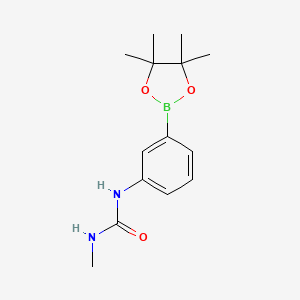
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)
![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)
![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)

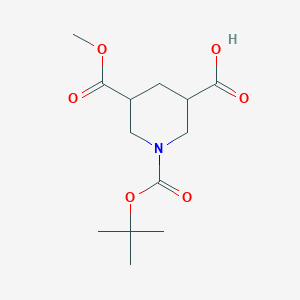

![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
![1-Methyl-4-[4-(4-{3-[(Piperidin-4-Yl)methoxy]pyridin-4-Yl}-1h-Pyrazol-1-Yl)phenyl]piperazine](/img/structure/B3112728.png)
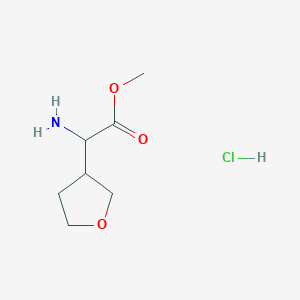
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3112743.png)
